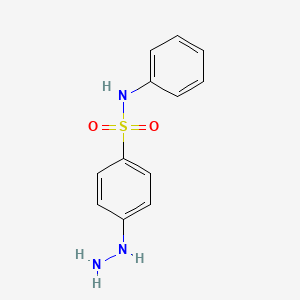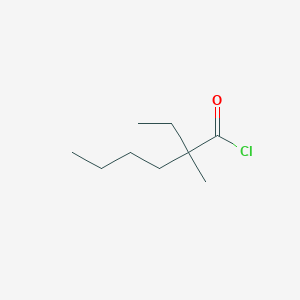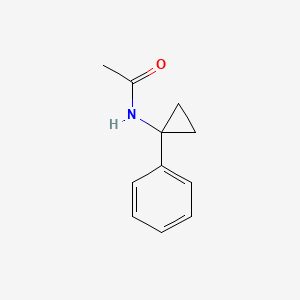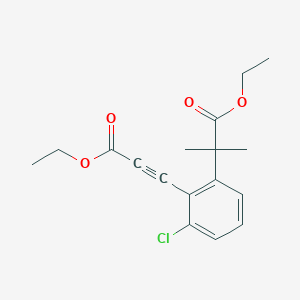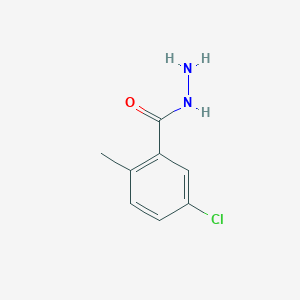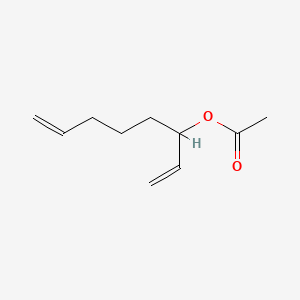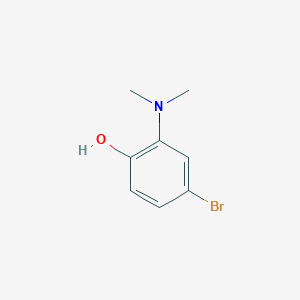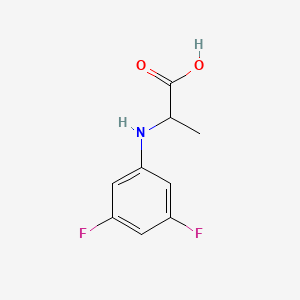
N-Benzyl-1H-indole-3-ethylamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is a chemical compound that belongs to the class of tryptamines. Tryptamines are a group of monoamine alkaloids that can be found in various plants, fungi, and animals. They are structurally related to the amino acid tryptophan and have a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1H-indole-3-ethylamine monohydrochloride typically involves the reaction of tryptamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions. The resulting N-benzyl-tryptamine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1H-indole-3-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-benzyl-indole derivatives.
Reduction: Reduction reactions can convert it to N-benzyl-tryptamine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the benzyl or tryptamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various N-benzyl-indole derivatives, N-benzyl-tryptamine derivatives with different functional groups, and substituted N-benzyl-tryptamines .
Scientific Research Applications
Mechanism of Action
N-Benzyl-1H-indole-3-ethylamine monohydrochloride exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as an agonist at these receptors, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen with similar structural features.
N,N-dimethyltryptamine (DMT): Another hallucinogenic compound with a similar tryptamine backbone.
N-benzyl-5-methoxytryptamine: A compound with similar pharmacological properties but different substitution patterns.
Uniqueness
N-Benzyl-1H-indole-3-ethylamine monohydrochloride is unique in its specific interaction with serotonin receptors and its potential therapeutic applications. Unlike other tryptamines, it has been shown to have significant antidepressant and anxiolytic properties without the strong hallucinogenic effects associated with compounds like DMT and 5-MeO-DMT .
Properties
CAS No. |
63938-61-4 |
|---|---|
Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
benzyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;/h1-9,13,18-19H,10-12H2;1H |
InChI Key |
DACWITGQKLUJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



